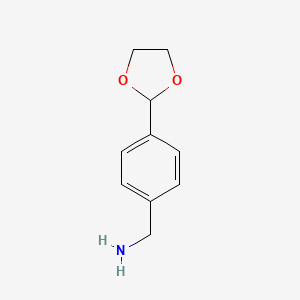

(4-(1,3-Dioxolan-2-YL)phenyl)methanamine

Description

Structural Classification and Nomenclature

(4-(1,3-Dioxolan-2-YL)phenyl)methanamine is classified as a primary arylmethanamine and a cyclic acetal (B89532). The systematic IUPAC name for this compound is [4-(1,3-dioxolan-2-yl)phenyl]methanamine. nih.gov It is also known by several synonyms, including 4-(1,3-dioxacyclopent-2-yl)benzylamine and Benzenemethanamine, 4-(1,3-dioxolan-2-yl)-. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [4-(1,3-dioxolan-2-yl)phenyl]methanamine |

| Molecular Formula | C₁₀H₁₃NO₂ |

| CAS Number | 104566-44-1 |

| Molar Mass | 179.22 g/mol |

| Canonical SMILES | C1COC(O1)C2=CC=C(C=C2)CN |

| InChI Key | NUKQIICQHKOVHB-UHFFFAOYSA-N |

Data sourced from PubChem CID 10559254 nih.gov

Fundamental Reactivity of Arylmethanamines and 1,3-Dioxolanes

The chemical behavior of this compound is dictated by its two primary functional groups: the arylmethanamine and the 1,3-dioxolane (B20135).

Arylmethanamines , such as the benzylamine (B48309) core of the target molecule, exhibit nucleophilic and basic properties due to the lone pair of electrons on the nitrogen atom. quora.com This allows them to participate in a wide range of reactions, including:

N-Alkylation and N-Arylation: Formation of secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with carbonyl compounds to form new carbon-nitrogen bonds. nih.gov

Formation of Heterocycles: Serving as a key building block for nitrogen-containing rings.

The reactivity of the amine can be influenced by substituents on the aromatic ring. nih.gov

1,3-Dioxolanes are cyclic acetals that are widely used as protecting groups for aldehydes and ketones. pressbooks.pub Their key features include:

Stability: They are generally stable under neutral, basic, and reductive conditions, as well as in the presence of many oxidizing agents and organometallic reagents. pressbooks.pubthieme-connect.de

Cleavage: The 1,3-dioxolane ring can be readily cleaved to regenerate the parent carbonyl compound under acidic conditions, typically in the presence of water. thieme-connect.deresearchgate.netacs.org The rate of hydrolysis can be influenced by the structure of the acetal. thieme-connect.de

This differential reactivity allows for a synthetic strategy where the amine can be modified while the aldehyde remains protected, to be revealed at a later, more opportune stage of the synthesis. pressbooks.pub

Historical Context of Related Building Blocks in Chemical Synthesis

The use of acetals as protecting groups for carbonyl functionalities is a well-established and fundamental concept in organic synthesis. Historically, chemists recognized the need to temporarily mask the high reactivity of aldehydes and ketones to achieve selective transformations elsewhere in a molecule. The development of acetal protection, particularly the use of ethylene (B1197577) glycol to form the robust 1,3-dioxolane ring, was a significant advancement. This allowed for the use of powerful nucleophiles and bases that would otherwise react with an unprotected carbonyl group. researchgate.net

Similarly, arylmethanamines have long been utilized as versatile intermediates. Their ability to be readily synthesized and to participate in a plethora of bond-forming reactions has made them staples in the synthesis of pharmaceuticals, agrochemicals, and materials. The combination of these two functionalities in a single molecule, as seen in this compound, represents a more advanced building block designed for efficiency in complex synthetic routes.

Current Research Landscape and Academic Significance

While specific research focusing exclusively on this compound is not extensively documented in readily accessible literature, its academic significance can be inferred from the broad utility of its constituent parts. Research on substituted benzylamines is very active, with studies focusing on their synthesis and application as inhibitors for enzymes like beta-tryptase, or in the development of novel antimycotic agents. nih.govnih.gov

The synthetic utility of protected aminobenzaldehydes is evident in their role as precursors to a variety of complex molecules. For instance, 4-aminobenzaldehyde (B1209532) is a known starting material for various chemical syntheses. orgsyn.orgrsc.org The protection of the aldehyde group, as in the title compound, allows for greater control in multi-step syntheses. This is particularly valuable in the construction of pharmaceutical intermediates and other fine chemicals where precise control over reactivity is paramount. The molecule can be seen as a stable and versatile synthon for the 4-(aminomethyl)benzaldehyde (B3188001) cation.

Scope and Objectives of Research Investigation

Given the structure of this compound, a hypothetical research investigation could focus on several key areas:

Development of Novel Synthetic Methodologies: Investigating new and efficient routes to synthesize this compound and its derivatives. This could involve exploring different catalytic systems for the reductive amination of 4-(1,3-dioxolan-2-yl)benzaldehyde (B1339594) or the protection of 4-(aminomethyl)benzaldehyde.

Application in Heterocyclic Synthesis: Utilizing the bifunctional nature of the molecule to construct novel heterocyclic scaffolds. The amine could be used as a nucleophile in cyclization reactions, with the protected aldehyde being unmasked later for further functionalization.

Synthesis of Biologically Active Molecules: Employing this compound as a key building block in the total synthesis of natural products or in the creation of libraries of new compounds for biological screening. The arylmethanamine moiety is a common feature in many bioactive compounds.

Materials Science Applications: Exploring the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The primary amine offers a site for polymerization, and the protected aldehyde could be used for post-polymerization modification.

Such research would contribute to the broader field of organic synthesis by providing new tools and strategies for the construction of complex molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKQIICQHKOVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104566-44-1 | |

| Record name | [4-(1,3-dioxolan-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1,3 Dioxolan 2 Yl Phenyl Methanamine and Analogous Structures

Precursor Synthesis and Acetalization Reactions

The initial phase in the synthesis of (4-(1,3-Dioxolan-2-yl)phenyl)methanamine typically focuses on constructing the substituted benzene (B151609) ring. This involves the formation of the 1,3-dioxolane (B20135) ring system through acetalization, a common strategy for protecting carbonyl groups, and the derivatization of benzaldehyde (B42025) precursors.

Formation of the 1,3-Dioxolane Ring System via Ketalization/Acetalization

The 1,3-dioxolane ring is a protective group for aldehydes and ketones, formed by their reaction with a 1,2-diol, most commonly ethylene (B1197577) glycol. scielo.brorganic-chemistry.org This reaction, known as acetalization (for aldehydes) or ketalization (for ketones), is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. organic-chemistry.orgnih.gov

Acetalization is a reversible process, and the 1,3-dioxolane group is stable under basic, reductive, and oxidative conditions but can be readily removed by acidic hydrolysis. thieme-connect.de This stability makes it an ideal protecting group in multi-step syntheses where other parts of the molecule need to undergo reactions that would otherwise affect a free carbonyl group. The formation of the five-membered 1,3-dioxolane ring is a common and efficient method for this purpose. scielo.br A standard procedure involves using p-toluenesulfonic acid as a catalyst in a solvent like toluene, which allows for the continuous removal of water via a Dean-Stark apparatus. organic-chemistry.org

For the synthesis of precursors to this compound, a key starting material is terephthalaldehyde (B141574). The selective mono-acetalization of terephthalaldehyde with ethylene glycol yields 4-(1,3-Dioxolan-2-yl)benzaldehyde (B1339594). This reaction is typically performed in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene, with azeotropic removal of water.

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

| Terephthalaldehyde, Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Azeotropic dehydration | 2-(4-formylphenyl)-1,3-dioxolane | 68.5% |

Derivatization of Benzaldehyde Derivatives

The synthesis of various substituted benzylamines often begins with appropriately derivatized benzaldehydes. The reactivity of the benzaldehyde can be tailored by the presence of different functional groups on the aromatic ring. For instance, the condensation of substituted benzaldehydes with diols like propane-1,2-diol or 3-chloropropane-1,2-diol in the presence of a catalyst can yield the corresponding 1,3-dioxolanes. researchgate.net

In the context of synthesizing this compound, the key benzaldehyde derivative is 4-(1,3-Dioxolan-2-yl)benzaldehyde. This intermediate possesses the protected aldehyde group and a free aldehyde group that can be further transformed into the desired aminomethyl group. The synthesis of this intermediate from terephthalaldehyde is a critical step.

Carbon-Nitrogen Bond Formation Strategies

With the appropriately substituted and protected benzaldehyde precursor in hand, the next critical step is the formation of the carbon-nitrogen bond to create the benzylamine (B48309) moiety. Several synthetic strategies can be employed for this transformation, including reductive amination, nitrile reduction, and nucleophilic substitution.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by its reduction to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.com

To synthesize this compound, 4-(1,3-Dioxolan-2-yl)benzaldehyde can be reacted with ammonia (B1221849) or an ammonia source, followed by reduction. The use of specific catalysts and reducing agents can influence the efficiency and selectivity of the reaction. For example, borohydride exchange resin (BER) has been shown to be an effective reducing agent for the reductive amination of aldehydes and ketones.

| Carbonyl Compound | Amine Source | Reducing Agent | Product |

| Aldehyde/Ketone | Ammonia/Amine | NaBH4, NaBH3CN, NaBH(OAc)3 | Amine |

| 4-(1,3-Dioxolan-2-yl)benzaldehyde | Ammonia | NaBH3CN | This compound |

Nitrile Reduction Approaches

An alternative route to primary amines like this compound is through the reduction of a corresponding nitrile. This approach involves the conversion of a suitable precursor, such as 4-(1,3-dioxolan-2-yl)benzonitrile, to the desired benzylamine. A variety of reducing agents are effective for this transformation, including lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. More recently, reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride have been shown to reduce a wide range of nitriles to primary amines in excellent yields. organic-chemistry.org Ammonia borane (B79455) has also been used for the catalyst-free reduction of nitriles. organic-chemistry.org

The synthesis of the required nitrile precursor can be achieved from the corresponding benzaldehyde derivative. For example, 4-(1,3-dioxolan-2-yl)benzaldehyde can be converted to its oxime, which can then be dehydrated to form 4-(1,3-dioxolan-2-yl)benzonitrile. Subsequent reduction of this nitrile would yield the target compound.

| Nitrile Precursor | Reducing Agent | Product |

| 4-(1,3-dioxolan-2-yl)benzonitrile | LiAlH4 or Catalytic Hydrogenation | This compound |

| Aromatic/Aliphatic Nitriles | Diisopropylaminoborane/LiBH4 (catalytic) | Primary Amines |

| Various Nitriles | Ammonia borane | Primary Amines |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide another pathway for the formation of benzylamines. nih.gov This strategy typically involves the reaction of a benzyl (B1604629) halide with an amine nucleophile. researchgate.net For the synthesis of this compound, a suitable precursor would be (4-(1,3-dioxolan-2-yl)phenyl)methyl halide (e.g., bromide or chloride). This halide can be prepared from the corresponding alcohol, (4-(1,3-dioxolan-2-yl)phenyl)methanol, which in turn can be synthesized by the reduction of 4-(1,3-dioxolan-2-yl)benzaldehyde.

The benzyl halide can then react with an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or through methods like the Gabriel synthesis, to produce the primary amine. libretexts.org The Gabriel synthesis utilizes phthalimide (B116566) as an ammonia surrogate to avoid the common problem of over-alkylation that can occur when using ammonia directly. libretexts.org The reaction of benzyl bromide with benzylamine has been studied, and it follows a second-order path consistent with an SN2-type mechanism. researchgate.net

| Substrate | Nucleophile | Reaction Type | Product |

| Benzyl Halide | Amine | Nucleophilic Substitution (SN2) | Benzylamine |

| (4-(1,3-dioxolan-2-yl)phenyl)methyl bromide | Sodium Azide, then reduction | Nucleophilic Substitution | This compound |

| (4-(1,3-dioxolan-2-yl)phenyl)methyl bromide | Potassium Phthalimide, then hydrolysis | Gabriel Synthesis | This compound |

Advanced Synthetic Protocols

Modern advancements in organic synthesis have led to the development of highly efficient and selective protocols for the preparation of primary amines like this compound. These methods prioritize high yields, operational simplicity, and the ability to generate structurally complex and stereochemically defined molecules.

The conversion of the aldehyde precursor, 4-(1,3-dioxolan-2-yl)benzaldehyde, to the target primary amine is most commonly achieved through reductive amination. The optimization of this transformation hinges on the careful selection of the catalyst, reducing agent, and reaction conditions.

A variety of catalytic systems have been developed for the reductive amination of aromatic aldehydes. researchgate.net Heterogeneous catalysts are often preferred for their ease of separation and recyclability. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of the intermediate imine, formed by the reaction of the aldehyde with an ammonia source. Other effective catalysts include nickel-based systems, which offer a cost-effective alternative. acs.org

For enhanced selectivity and milder reaction conditions, homogeneous catalysts based on iridium and ruthenium have been employed. rsc.org For instance, iridium complexes using formic acid as a hydrogen source have been shown to facilitate the transfer hydrogenation of imines in aqueous solutions, presenting an environmentally friendly approach. researchgate.net Electrochemical methods have also emerged, utilizing specific metal surfaces like silver as heterogeneous electrocatalysts to drive the reductive amination process under ambient conditions. caltech.educhemrxiv.org The choice of reducing agent is also critical; common options include sodium borohydride (NaBH₄) and catalytic hydrogenation with H₂ gas. researchgate.net The solvent system can significantly influence the reaction, with alcohols like methanol (B129727) or ethanol (B145695) being common choices.

| Catalyst System | Hydrogen/Hydride Source | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| 10% Pd/C | H₂ Gas | Methanol, Ethanol | High activity, Recyclable | researchgate.net |

| Raney Nickel | H₂ Gas, NH₃ | Ethanol | Cost-effective, High selectivity for primary amines | acs.org |

| Aquivion-Fe | NaBH₄ | Cyclopentyl methyl ether (CPME) / Methanol | Recyclable Lewis acid catalyst, Mild conditions | researchgate.net |

| Iridium Complexes | Formic Acid (HCOOH) | Aqueous Solution | Environmentally friendly, High yields | researchgate.net |

| Silver (Ag) Electrode | Electrochemical Reduction | Methanol | Ambient conditions, Inner-sphere electrochemical route | caltech.educhemrxiv.org |

Continuous-flow chemistry offers significant advantages over traditional batch processing for the synthesis of primary amines, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net This methodology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates.

In the context of synthesizing this compound, a continuous-flow setup would typically involve pumping a solution of the starting aldehyde and an ammonia source through a heated reactor column packed with a heterogeneous catalyst (a packed-bed reactor). researchgate.net For instance, a stream containing 4-(1,3-dioxolan-2-yl)benzaldehyde and ammonia in a suitable solvent could be passed through a cartridge containing a catalyst like 10% Pd/C or a nickel-based catalyst under a stream of hydrogen gas. acs.orgresearchgate.net

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be fine-tuned to maximize the yield and selectivity towards the primary amine while minimizing the formation of secondary and tertiary amine byproducts. researchgate.net The continuous removal of byproducts, such as water, can also drive the reaction to completion. acs.org Flow systems have been successfully developed for various amination reactions, demonstrating their robustness and efficiency for producing primary, secondary, and tertiary amines. digitellinc.comresearchgate.netthieme-connect.com

| Parameter | Description | Significance in Flow Synthesis | Reference |

|---|---|---|---|

| Reactor Type | Typically a packed-bed reactor (PBR) or microreactor. | Provides a high surface area for the catalyst, enhancing reaction rates. | researchgate.net |

| Catalyst | Heterogeneous catalysts (e.g., Pd/C, Ni) are packed into the reactor. | Enables continuous operation without the need for catalyst filtration post-reaction. | acs.orgresearchgate.net |

| Flow Rate / Residence Time | The time reactants spend in the catalytic zone, controlled by the pump speed. | Crucial for optimizing conversion and selectivity; prevents over-reaction. | researchgate.net |

| Temperature and Pressure | Precisely controlled parameters of the reactor. | Allows for operation under conditions that may be unsafe in batch reactors, improving reaction kinetics. | acs.org |

The synthesis of enantiomerically pure chiral amines is of great importance in medicinal chemistry. Stereoselective methods for preparing chiral congeners of this compound can be approached through several strategies, primarily involving asymmetric reductive amination or the use of chiral auxiliaries.

One prominent method is the direct asymmetric reductive amination of the corresponding α-keto acetal (B89532), which can produce enantioenriched N-unprotected α-amino acetals using a chiral catalyst. rsc.org A ruthenium-catalyzed process, for example, can achieve high enantioselectivity in this transformation. rsc.org Alternatively, the imine formed from 4-(1,3-dioxolan-2-yl)benzaldehyde can be asymmetrically reduced using a chiral catalyst and a suitable hydride source.

Another strategy involves the use of chiral N-tert-butanesulfinyl imines. mdpi.com Reacting 4-(1,3-dioxolan-2-yl)benzaldehyde with an enantiopure sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) forms a chiral N-sulfinyl imine intermediate. The subsequent diastereoselective reduction of this imine with a reducing agent like NaBH₄ typically proceeds with high stereocontrol, dictated by the chiral sulfinyl group. The sulfinyl auxiliary can then be easily cleaved under mild acidic conditions to yield the enantiomerically enriched primary amine. mdpi.com

Furthermore, chiral dioxolanes can be synthesized by reacting the aldehyde with enantiopure diols. nih.gov While this introduces chirality into the dioxolane ring, it does not directly create the chiral center at the aminomethyl carbon. However, such chiral dioxolanes can serve as valuable intermediates in more complex synthetic sequences where the chiral acetal might influence subsequent stereoselective transformations. mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound relies on the effective purification of its synthetic intermediates. The primary intermediate is the starting aldehyde, 4-(1,3-dioxolan-2-yl)benzaldehyde, which is formed by the protection of 4-formylbenzoic acid or a related derivative with ethylene glycol.

The dioxolane protecting group is generally stable under neutral and basic conditions but is susceptible to hydrolysis in acidic environments. rsc.org This property dictates the choice of purification methods. The crude dioxolane intermediate, after its synthesis, often contains residual water and ethylene glycol. Azeotropic distillation, using a solvent like cyclohexane, can be an effective method to remove water. google.com Fractional distillation under reduced pressure is also used to obtain the purified aldehyde. For non-volatile impurities, column chromatography on silica (B1680970) gel is a standard and effective technique. nih.gov

Once the amine is synthesized, purification typically involves an acid-base extraction. The reaction mixture can be treated with a dilute acid (e.g., HCl), which protonates the basic amine product, rendering it water-soluble. The aqueous layer containing the amine salt can then be separated from non-basic organic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. The final product is often purified further by distillation or chromatography to achieve high purity. Throughout these steps, care must be taken to avoid strongly acidic conditions that could cleave the dioxolane protecting group. rsc.org

Chemical Transformations and Reaction Mechanisms of 4 1,3 Dioxolan 2 Yl Phenyl Methanamine

Reactivity of the Primary Amine Functional Group

The primary amine group in (4-(1,3-dioxolan-2-yl)phenyl)methanamine is a key site of reactivity. As a derivative of ammonia (B1221849), the nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. libretexts.org This allows it to readily participate in a variety of reactions with electrophilic species. numberanalytics.com

The nucleophilic nature of the primary amine enables its reaction with carboxylic acid derivatives to form stable amide bonds. This transformation is fundamental in the synthesis of more complex molecules, including pharmaceuticals. For instance, primary amines react with acyl chlorides or carboxylic acids in condensation reactions to yield amides. fiveable.me This reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. fiveable.me

Similarly, the primary amine can react with isocyanates to form urea (B33335) derivatives. This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. mdpi.com The resulting urea linkage is a common motif in many biologically active compounds. nih.gov The synthesis of P2X7 antagonists, for example, often involves the formation of amide or urea bonds with complex scaffolds, highlighting the utility of amine building blocks in medicinal chemistry. nih.govfrontiersin.org

Table 1: Examples of Amide and Urea Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

|---|---|---|---|

| Primary Amine | Acyl Chloride | Amide | Nucleophilic acyl substitution |

| Primary Amine | Carboxylic Acid | Amide | Condensation reaction, often requires activation |

As a potent nucleophile, the primary amine of this compound can undergo N-alkylation reactions with alkyl halides. libretexts.orgmsu.edu This typically occurs via an SN2 mechanism, where the amine displaces a halide leaving group. unizin.org A significant challenge in this reaction is the potential for overalkylation. Because the resulting secondary amine is often similarly or even more reactive than the primary amine, the reaction can proceed to form tertiary amines and even quaternary ammonium (B1175870) salts. numberanalytics.comunizin.org Using a large excess of the initial amine can favor monoalkylation. msu.edu

Acylation is another key reaction of the primary amine. It readily reacts with acylating agents like acid chlorides and anhydrides. msu.edu This reaction is generally more straightforward to control than alkylation and reliably produces the corresponding amide. Friedel-Crafts acylation is a related concept in aromatic chemistry, but for the amine group, it is a direct nucleophilic attack on the acylating agent. youtube.comnih.gov

The reaction of the primary amine with aldehydes or ketones results in the formation of an imine, also known as a Schiff base. msu.edu This condensation reaction is typically reversible and often catalyzed by acid. The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. msu.edu Schiff bases are versatile intermediates in organic synthesis and are notable for their applications in coordination chemistry and as precursors to other functional groups. researchgate.netmdpi.com The formation of Schiff bases is a common strategy in the synthesis of various heterocyclic compounds. ugm.ac.idnih.gov

The nucleophilicity of the primary amine allows it to act as a ring-opening agent for strained heterocyclic systems, such as epoxides and aziridines. The reaction with epoxides, for example, proceeds via an SN2-type mechanism where the amine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-amino alcohol. viu.ca This reaction is a valuable method for constructing molecules with this important functional group arrangement. The regioselectivity of the ring-opening can be influenced by steric and electronic factors, as well as the reaction conditions (e.g., acidic or basic catalysis). viu.ca

Dioxolane Ring Chemistry

The 1,3-dioxolane (B20135) ring in this compound is a cyclic acetal (B89532). Acetal groups are widely used in organic synthesis as protecting groups for carbonyl functionalities (aldehydes and ketones) due to their stability under basic and nucleophilic conditions, while being readily removable under acidic conditions. wikipedia.orgorganic-chemistry.org

The primary reaction of the dioxolane ring is acid-catalyzed hydrolysis, which regenerates the original carbonyl group—in this case, a benzaldehyde (B42025). wikipedia.org This deprotection is a critical step when the aldehyde functionality is required for a subsequent transformation.

The mechanism of hydrolysis involves the following key steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (e.g., H₃O⁺). This makes the oxygen a better leaving group. sci-hub.selookchem.com

Ring Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized oxocarbenium ion. The stability of this carbocation intermediate is a crucial factor in the rate of hydrolysis. sci-hub.se

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: A final deprotonation step yields the aldehyde and ethylene (B1197577) glycol as a byproduct. wikipedia.org

The rate of this hydrolysis is sensitive to the pH of the medium, with the reaction being significantly faster in acidic solutions. sci-hub.selookchem.com Various acidic reagents can be employed for this deprotection, ranging from aqueous mineral acids to Lewis acids or supported acid catalysts, allowing for mild and selective cleavage when necessary. organic-chemistry.org

Table 2: Summary of Key Chemical Transformations

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Primary Amine | Amide Formation | Acyl Chloride, Carboxylic Acid | N-substituted Amide |

| Primary Amine | Urea Formation | Isocyanate | N,N'-disubstituted Urea |

| Primary Amine | Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Primary Amine | Imine Formation | Aldehyde, Ketone | Schiff Base |

| Primary Amine | Ring-Opening | Epoxide | β-Amino Alcohol |

Stability under Various Reaction Conditions

The reactivity of this compound is largely dictated by its two primary functional groups: the dioxolane ring (an acetal) and the primary benzylic amine. The stability of the compound is highly dependent on the pH of the reaction medium.

The dioxolane group serves as a protecting group for an aldehyde and is characterized by its stability in neutral to basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which regenerates the parent aldehyde and ethylene glycol. The primary amine group is basic and will readily react with acids to form an ammonium salt. It can also be susceptible to oxidation.

Below is a summary of the compound's stability under different chemical environments.

| Condition | Reagent/Environment | Stability of Dioxolane Ring | Stability of Aminomethyl Group | Overall Molecular Stability |

| Acidic | Dilute HCl, H₂SO₄, p-TsOH | Unstable (hydrolyzes) | Reactive (forms salt) | Low; molecule transforms |

| Basic | NaOH, KOH, NaH | Stable | Stable | High |

| Reductive | NaBH₄, LiAlH₄ | Stable | Stable | High |

| Oxidative | Mild oxidants (e.g., MnO₂) | Generally Stable | Potentially reactive | Moderate |

This table provides a qualitative overview of the compound's stability. Specific reaction outcomes depend on the concentration, temperature, and specific reagents used.

Transformations Involving Dioxolane Ring Opening

The most significant transformation involving the dioxolane ring is its acid-catalyzed hydrolysis. This reaction is a fundamental method for deprotecting the aldehyde functionality. The process is reversible, but in the presence of excess water, the equilibrium is driven towards the formation of the aldehyde.

The mechanism proceeds via protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and eventual deprotonation yields 4-(aminomethyl)benzaldehyde (B3188001) and ethylene glycol. This reaction is synthetically useful for unmasking the aldehyde group at a desired stage in a synthetic sequence. researchgate.net

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution (EAS) Patterns

The aromatic ring of this compound contains two substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Aminomethyl group (-CH₂NH₂): This is an alkylamine substituent. Alkyl groups are weakly activating and ortho-, para-directing due to positive inductive effects (+I). libretexts.orgsavemyexams.com

1,3-Dioxolan-2-yl group: This group, an acetal, contains oxygen atoms with lone pairs that can be donated into the ring via resonance (+M effect). This makes the group activating and ortho-, para-directing. pressbooks.pub

Since both groups are in a para-relationship to each other, their directing effects reinforce each other, activating the positions ortho to each substituent (C2, C3, C5, and C6). The aminomethyl group directs to C3 and C5, while the dioxolane group directs to C2 and C6. Therefore, electrophilic attack will occur at these four positions, leading to a potential mixture of disubstituted products. The precise ratio of these products would depend on the steric hindrance imposed by the substituents and the specific nature of the electrophile. Generally, activating groups favor substitution at the ortho and para positions. wikipedia.orgyoutube.com

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, bypassing the typical patterns of EAS. organic-chemistry.orgbaranlab.org It utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orguwindsor.ca

For this compound, direct ortho-lithiation is complicated by the presence of acidic N-H protons on the primary amine. These protons would be preferentially abstracted by the organolithium base before C-H abstraction from the ring.

To achieve effective ortho-metallation, the primary amine must first be converted into a suitable DMG. This involves protecting the amine with a group that can coordinate to the lithium atom of the base, thereby directing deprotonation to the adjacent ring carbon. researchgate.nethw.ac.uk This strategy enhances the kinetic acidity of the ortho-protons. organic-chemistry.org

Common protecting groups that transform an amine into a potent DMG are listed below.

| Protecting Group | Resulting DMG | Directing Strength |

| Pivaloyl chloride | N-Pivaloyl (-NHCO-t-Bu) | Strong |

| Di-tert-butyl dicarbonate | N-Boc (-NHBoc) | Moderate to Strong |

| Carbamoyl chloride | N,N-Dialkyl Urea (-NHCONR₂) | Strong |

After derivatization, treatment with a strong base like tert-butyllithium (B1211817) at low temperatures would lead to selective deprotonation at the position ortho to the newly formed DMG (i.e., C3 or C5). researchgate.net The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.org

Mechanistic Elucidation of Key Reaction Pathways

Investigation of Rate-Determining Steps

Acid-Catalyzed Dioxolane Hydrolysis: In the ring-opening of the dioxolane, the mechanism involves several proton transfer steps and the formation of an intermediate. The rate-determining step is typically the cleavage of the C-O bond to form the resonance-stabilized oxocarbenium ion, as this step involves breaking a covalent bond and has the highest activation energy.

Electrophilic Aromatic Substitution (EAS): For EAS reactions on the aromatic ring, the mechanism involves two main steps. The first is the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The second step is the deprotonation of this intermediate to restore aromaticity. The formation of the high-energy, non-aromatic sigma complex is the rate-determining step, as it involves the temporary disruption of the stable aromatic system. libretexts.org

Directed Ortho-Metallation (DoM): The key mechanistic event in DoM is the deprotonation of the aromatic C-H bond ortho to the directing group. acs.org This C-H bond cleavage by the organolithium base is generally considered the rate-determining step of the lithiation process. The rate of this step is influenced by the strength of the DMG, the basicity of the organolithium reagent, and the solvent system used. baranlab.org

Identification of Intermediates and Transition States in Chemical Transformations of this compound

Detailed experimental or computational studies specifically identifying the intermediates and transition states in chemical transformations involving this compound are not extensively available in the public domain. However, by examining the reactivity of its core functional groups—the primary benzylamine (B48309) and the 1,3-dioxolane (an acetal)—we can infer the likely transient species that would be involved in its reactions. The behavior of these groups is well-documented in the broader chemical literature, allowing for a discussion of plausible intermediates and transition states by analogy.

The primary amine of the benzylamine moiety is a nucleophile and a base, while the dioxolane group serves as a protecting group for a benzaldehyde functionality, which is susceptible to hydrolysis under acidic conditions.

Plausible Intermediates in Reactions of the Amine Group

In reactions typical for primary amines, such as N-alkylation or acylation, the initial step involves the lone pair of electrons on the nitrogen atom.

N-Alkylation: In a nucleophilic substitution reaction with an alkyl halide (R-X), the amine acts as the nucleophile. The transition state would involve the partial formation of a new N-R bond and the partial breaking of the R-X bond. This leads to the formation of a secondary ammonium salt as an intermediate. Subsequent deprotonation would yield the N-alkylated product.

Oxidation: The oxidation of benzylamines can proceed through various mechanisms depending on the oxidant used. For instance, oxidation by cetyltrimethylammonium permanganate (B83412) is proposed to involve a hydride-ion transfer from the amine to the oxidant in the rate-determining step, leading to the formation of a carbocationic activated complex. ias.ac.in

The following table outlines potential intermediates in common reactions involving the amine functionality of this compound.

| Reaction Type | Reagent Example | Plausible Intermediate | Plausible Transition State |

| N-Alkylation | Alkyl Halide | Secondary Ammonium Salt | SN2-type transition state with partial N-C bond formation and C-X bond breaking. |

| N-Acylation | Acyl Chloride | Protonated Amide | Tetrahedral intermediate with a partial bond between the nitrogen and the carbonyl carbon. |

| Imine Formation | Aldehyde/Ketone | Hemiaminal | Transition state leading to the dehydration of the hemiaminal. |

Plausible Intermediates in the Hydrolysis of the Dioxolane Group

The 1,3-dioxolane group is an acetal and is stable under basic and neutral conditions but will undergo hydrolysis in the presence of an acid catalyst to reveal the original carbonyl compound (in this case, 4-formylbenzylamine). The mechanism of acetal hydrolysis is well-established.

The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring, which makes it a good leaving group. chemistrysteps.com This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation, often referred to as an oxonium ion. This oxonium ion is a key intermediate. chemistrysteps.comyoutube.com Water then acts as a nucleophile, attacking the carbocationic center to form a hemiacetal intermediate after deprotonation. youtube.com Subsequent protonation of the remaining alkoxy group and its departure as an alcohol, followed by deprotonation of the resulting protonated carbonyl, yields the final aldehyde product.

The table below summarizes the key intermediates and transition states in the acid-catalyzed hydrolysis of the dioxolane moiety.

| Step in Hydrolysis | Description | Key Intermediate | Key Transition State |

| Protonation | One of the dioxolane oxygens is protonated by an acid catalyst. | Protonated Acetal | Transition state involving proton transfer. |

| C-O Bond Cleavage | The protonated oxygen and its attached carbon leave, forming an oxonium ion. | Resonance-Stabilized Oxonium Ion | Transition state with an elongated C-O bond. |

| Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the oxonium ion. | Protonated Hemiacetal | Transition state with partial O-C bond formation. |

| Deprotonation | A proton is removed from the newly added water molecule. | Hemiacetal | Transition state involving proton transfer. |

| Final Steps | The other alcohol group is protonated and leaves, and a final deprotonation yields the aldehyde. | Protonated Carbonyl | Transition state leading to the formation of the C=O double bond. |

Computational Insights

While specific computational studies on this compound are scarce, computational chemistry provides powerful tools for elucidating reaction mechanisms, including the characterization of transient species. rsc.org For analogous systems, such as substituted benzylamines, computational studies have been used to investigate reaction pathways and transition state geometries. mdpi.com For example, in nucleophilic substitution reactions, the geometry of the SN2-type transition state can be modeled. researchgate.net Similarly, for acetal hydrolysis, density functional theory (DFT) calculations can map out the energy profile of the reaction, identifying the structures and relative energies of all intermediates and transition states.

Spectroscopic Identification of Transient Species

The direct observation of reaction intermediates is often challenging due to their short lifetimes. Advanced spectroscopic techniques can be employed to detect and characterize these transient species. For instance, transient absorption spectroscopy can be used to study the dynamics of photochemical reactions on nanosecond or even femtosecond timescales, allowing for the identification of short-lived intermediates. beilstein-journals.orgmdpi.comresearchgate.net While no such studies have been reported specifically for this compound, these methods represent a viable approach for future mechanistic investigations of its chemical transformations.

Advanced Spectroscopic and Computational Characterization of 4 1,3 Dioxolan 2 Yl Phenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of (4-(1,3-Dioxolan-2-YL)phenyl)methanamine. Through various NMR experiments, it is possible to map out the connectivity and spatial relationships of all atoms in the molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the protons of the phenyl ring, the methanamine group, and the dioxolane ring.

Aromatic Protons: The para-substituted benzene (B151609) ring will typically exhibit an AA'BB' system, appearing as two sets of doublets in the aromatic region (approximately 7.2-7.5 ppm). The protons closer to the electron-withdrawing dioxolane group would be shifted slightly downfield compared to those adjacent to the aminomethyl group.

Methanamine (CH₂ and NH₂) Protons: The benzylic methylene (B1212753) protons (-CH₂-NH₂) are expected to produce a singlet at around 3.8-4.0 ppm. The two amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally falls within the 1.5-3.5 ppm range.

Dioxolane (CH and CH₂) Protons: The single proton on the carbon bridging the phenyl ring and the dioxolane oxygens (the acetal (B89532) proton) is anticipated to be a singlet around 5.7-5.8 ppm. The four protons of the ethylene (B1197577) group in the dioxolane ring (-O-CH₂-CH₂-O-) often appear as a multiplet or two distinct multiplets in the region of 3.9-4.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (2H) | ~7.4 | Doublet | 2H |

| Aromatic (2H) | ~7.3 | Doublet | 2H |

| Acetal (CH) | ~5.8 | Singlet | 1H |

| Dioxolane (CH₂) | ~4.0 | Multiplet | 4H |

| Methylene (CH₂) | ~3.9 | Singlet | 2H |

| Amine (NH₂) | 1.5-3.5 (variable) | Broad Singlet | 2H |

The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) analysis, which distinguishes between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be established.

Aromatic Carbons: Six signals are expected for the phenyl ring. The two quaternary carbons (one attached to the dioxolane and one to the methanamine) would appear around 137-142 ppm. The four CH carbons of the ring would resonate between 126-129 ppm.

Methanamine Carbon: The benzylic carbon (-CH₂-NH₂) is predicted to have a chemical shift in the range of 45-47 ppm.

Dioxolane Carbons: The acetal carbon (-O-CH-O-) is typically found significantly downfield, around 102-104 ppm. The two equivalent methylene carbons of the dioxolane ring (-O-CH₂-CH₂-O-) would produce a single signal at approximately 65 ppm.

A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound Predicted data based on analogous structures.

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| Quaternary Aromatic (C-CH₂) | ~141 | Absent | Absent |

| Quaternary Aromatic (C-Dioxolane) | ~138 | Absent | Absent |

| Aromatic (CH) | 126-129 | Positive | Positive |

| Acetal (CH) | ~103 | Positive | Positive |

| Dioxolane (CH₂) | ~65 | Negative | Absent |

| Methylene (CH₂) | ~46 | Negative | Absent |

2D NMR experiments are essential for confirming the assignments made from 1D spectra. youtube.comsdsu.edunih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the adjacent aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edunih.gov This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.eduresearchgate.net It is crucial for connecting the different fragments of the molecule. For instance, the benzylic CH₂ protons would show a correlation to the quaternary aromatic carbon and the adjacent aromatic CH carbons. The acetal proton would show correlations to the quaternary aromatic carbon it is attached to and the carbons of the dioxolane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups.

The IR and Raman spectra of this compound would be characterized by vibrations from the amine, aromatic, and dioxolane moieties.

N-H Vibrations: The primary amine group (-NH₂) typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H scissoring (bending) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and dioxolane groups are expected just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations usually occur in the 1450-1600 cm⁻¹ region.

C-O Vibrations: The C-O stretching modes of the acetal group are characteristic and strong in the IR spectrum, typically appearing as multiple strong bands in the 1000-1200 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration of the benzylamine (B48309) moiety is expected in the 1020-1250 cm⁻¹ range.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies Predicted data based on analogous structures.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Amine (-NH₂) | N-H Bend | 1590-1650 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aliphatic Groups | C-H Stretch | 2850-2970 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Acetal (Dioxolane) | C-O Stretch | 1000-1200 (strong, multiple bands) |

| Aminomethyl | C-N Stretch | 1020-1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C10H13NO2. The theoretical monoisotopic mass, which is calculated from the mass of the most abundant isotopes of its constituent elements, is 179.094628657 Da. nih.gov

HRMS analysis can confirm this elemental composition by measuring the experimental m/z value to a high degree of precision, typically within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2 |

| Theoretical Monoisotopic Mass (Da) | 179.094628657 |

| Calculated Molecular Weight (g/mol) | 179.22 |

Elucidation of Fragmentation Pathways

In mass spectrometry, after the molecule is ionized, it often undergoes fragmentation. The pattern of these fragments provides valuable information about the molecule's structure. While specific experimental fragmentation data for this compound is not detailed in the provided context, a plausible pathway can be elucidated based on its chemical structure.

The protonated molecule [M+H]+ would have an m/z of approximately 180.10. Key fragmentation events would likely involve the cleavage of the most labile bonds. A primary fragmentation pathway could be the benzylic cleavage, resulting in the loss of the aminomethyl group (-CH2NH2) as a radical, or more likely, the loss of ammonia (B1221849) (NH3) after rearrangement, leading to a stable benzylic cation.

Another significant fragmentation would involve the dioxolane ring. This could occur through several mechanisms, including the loss of ethylene oxide (C2H4O) or formaldehyde (B43269) (CH2O) units. The fragmentation of the bond between the phenyl ring and the dioxolane group can also occur. The analysis of these characteristic fragment ions allows for the confirmation of the different structural motifs within the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring, which acts as the primary chromophore.

Aromatic compounds typically exhibit two main types of absorption bands arising from π → π* transitions. researchgate.net The E-band (or ethylenic band) appears at shorter wavelengths (typically ~200-220 nm) with high intensity, while the B-band (or benzenoid band) appears at longer wavelengths (~250-280 nm) with lower intensity and often shows fine vibrational structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

From the crystallographic data, a detailed geometric analysis of the molecule can be performed. researchgate.net This would confirm the planarity of the phenyl ring and determine the conformation of the five-membered dioxolane ring, which typically adopts an envelope or twisted conformation. nih.gov The analysis would also provide precise measurements of the C-C bond lengths within the aromatic ring, the C-N bond of the aminomethyl group, and the C-O and C-C bonds of the dioxolane ring.

Torsional angles would describe the spatial relationship between the different functional groups, such as the orientation of the aminomethyl group relative to the phenyl ring and the orientation of the dioxolane ring relative to the phenyl ring.

| Parameter Type | Structural Feature | Expected Information |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic), C-N, C-O | Precise interatomic distances |

| Bond Angles (°) | Angles within phenyl and dioxolane rings | Defines molecular geometry |

| Torsional Angles (°) | Phenyl-CH2NH2, Phenyl-Dioxolane | Describes conformation and substituent orientation |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions. nih.gov For this compound, the primary amine group is a key site for hydrogen bonding. It can act as a hydrogen bond donor via the N-H bonds.

Potential hydrogen bond acceptors in neighboring molecules would include the oxygen atoms of the dioxolane ring and the nitrogen atom of the amine group itself. This could lead to the formation of extensive one-, two-, or three-dimensional networks in the solid state. nih.gov In addition to hydrogen bonding, weaker interactions such as C-H···π interactions, where a C-H bond interacts with the electron cloud of a phenyl ring, may also play a role in stabilizing the crystal structure. researchgate.net The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides powerful tools for understanding the structural, electronic, and spectroscopic properties of molecules. Through quantum mechanical calculations, it is possible to gain insights into molecular behavior at the atomic level. This section details the theoretical investigation of this compound using various computational methods.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net DFT calculations were employed to determine the optimized geometry and electronic properties of this compound. The geometry of the molecule was optimized to find the lowest energy conformation, which corresponds to the most stable structure.

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecular structure. For instance, the C-C bond lengths within the phenyl ring are expected to be in the range of typical aromatic systems. The electronic structure analysis provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Mulliken population analysis is often used to determine the charge distribution on individual atoms. ripublication.com

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (phenyl ring) | ~1.39 - 1.41 |

| C-N (methanamine) | ~1.47 |

| C-O (dioxolane ring) | ~1.43 |

| Bond Angles (°) | |

| C-C-C (phenyl ring) | ~120 |

| C-C-N (methanamine) | ~112 |

| O-C-O (dioxolane ring) | ~105 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures, as specific computational studies on this compound are not available in the cited literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts are valuable for assigning the signals in experimental NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl H | 7.2 - 7.5 | 125 - 140 |

| CH₂ (methanamine) | ~3.8 | ~45 |

| NH₂ | ~1.5 (variable) | - |

| CH (dioxolane) | ~5.8 | ~103 |

| CH₂ (dioxolane) | ~4.0 | ~65 |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.net The calculated frequencies are often scaled to better match experimental values. These calculations help in the assignment of vibrational modes observed in the experimental IR spectrum.

Table 3: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (dioxolane) | 1000 - 1200 |

| C-N stretch | 1000 - 1250 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netmaterialsciencejournal.org It provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Predicted λmax (nm) | Electronic Transition |

|---|---|

| ~220 | π → π |

| ~270 | n → π |

Note: The data in this table is illustrative and based on typical electronic transitions for similar aromatic compounds. Specific TD-DFT calculations for this molecule were not found.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These descriptors provide quantitative measures of the molecule's reactivity.

Table 5: Illustrative HOMO-LUMO Energies and Reactivity Descriptors for this compound

| Parameter | Illustrative Value (eV) |

|---|---|

| EHOMO | -5.5 |

| ELUMO | -0.5 |

| Energy Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 5.5 |

| Electron Affinity (A) | 0.5 |

| Electronegativity (χ) | 3.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.2 |

Note: The values in this table are for illustrative purposes and represent a hypothetical scenario for this molecule, as specific computational data was not found in the literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility. nih.gov This is particularly important for understanding the spatial arrangement of the dioxolane and methanamine substituents relative to the phenyl ring.

By simulating the molecule's dynamics, it is possible to identify the most stable conformers and the energy barriers between them. nih.gov The simulations can reveal the preferred orientations of the functional groups and how they might change in different environments. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. The analysis of trajectories from MD simulations can provide information on parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) which indicate the stability and compactness of the molecule's conformation over the simulation time. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of a nucleophilic amine and a latent electrophilic aldehyde on the same aromatic ring enables (4-(1,3-Dioxolan-2-yl)phenyl)methanamine to serve as an ideal precursor for a wide array of complex organic structures, particularly heterocyclic and polyfunctionalized compounds.

The dual functionality of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds. After deprotection of the acetal (B89532) to reveal the aldehyde, the resulting 4-(aminomethyl)benzaldehyde (B3188001) can undergo intramolecular or intermolecular cyclization reactions.

For instance, it is an ideal precursor for constructing isoquinoline (B145761) and related heterocyclic systems. In a classic approach like the Pictet-Spengler reaction , a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. While the subject compound is a benzylamine (B48309), its derivative could be used in similar condensation-cyclization strategies. More directly, the amine and aldehyde functionalities can be used to build heterocyclic rings through condensation with other bifunctional reagents. For example, reaction with a β-ketoester could lead to the formation of dihydropyridine (B1217469) scaffolds, which are central to various cardiovascular drugs.

Table 1: Potential Heterocyclic Synthesis Reactions

| Reaction Type | Reactant(s) with Deprotected Amine/Aldehyde | Resulting Heterocyclic Scaffold |

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Ammonia (B1221849) | Dihydropyridine |

| Friedländer Annulation | 2-Aminoacetophenone | Quinoline |

| Combes Quinoline Synthesis | β-Diketone (e.g., acetylacetone) | Quinoline |

| Bischler-Napieralski Reaction (modified) | Acylated amine followed by cyclization | Dihydroisoquinoline |

Polyfunctionalized molecules, which contain multiple reactive centers, are crucial in drug discovery and materials science. This compound is a valuable starting material for such syntheses, primarily through its application in multicomponent reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials.

The primary amine group of this compound can readily participate as the amine component in well-known MCRs such as the Ugi or Passerini reactions . In an Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a complex α-acylamino amide. By using the subject compound, the resulting product would contain the protected aldehyde, which can be subsequently deprotected and modified, leading to highly complex and polyfunctionalized derivatives. This strategy allows for the rapid generation of molecular diversity from a single, versatile building block.

Development of Ligands for Catalytic Systems

The primary amine in this compound is a key functional group for the synthesis of ligands for transition metal catalysis. Ligands are crucial for controlling the reactivity, selectivity, and efficiency of metal catalysts.

The most straightforward approach involves the formation of a Schiff base (or imine) through condensation of the amine with an aldehyde or ketone. For example, reacting this compound with salicylaldehyde (B1680747) or its derivatives yields N-salicylideneamine-type (salen-type) ligands. These ligands can coordinate with a variety of metal ions (e.g., Cu, Ni, Mn, Co) through the nitrogen and oxygen atoms, creating stable metal complexes. The protected aldehyde on the phenyl ring can be retained as a latent functional group for further modification of the ligand or catalyst immobilization.

For asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product, the synthesis of chiral ligands is essential. This compound can be used as a scaffold to build such ligands. Chirality can be introduced by reacting the amine with a chiral carbonyl compound (an aldehyde or ketone) or a chiral acylating agent. This creates a chiral environment around the nitrogen atom, which can then be transferred to the metal center upon coordination, influencing the stereochemical outcome of the catalytic reaction.

Table 2: Representative Chiral Ligand Synthesis

| Chiral Reagent | Ligand Type | Potential Metal Complex |

| (1R)-(-)-Camphor | Chiral Schiff Base | Ti, V, Cu |

| Chiral Salicylaldehyde Derivative | Chiral Salen-type | Mn, Co, Cr |

| (S)-2-((Diphenylphosphino)methyl)pyrrolidine | Chiral Aminophosphine | Rh, Ru, Pd |

Once a chiral ligand is synthesized from this compound and complexed with an appropriate transition metal, the resulting catalyst can be applied in a range of asymmetric transformations. These include asymmetric hydrogenation, hydrosilylation, epoxidation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, originating from the benzylamine backbone and the introduced chiral auxiliary, are critical in dictating the enantioselectivity of the reaction. The presence of the protected aldehyde offers a unique handle for tuning the catalyst's properties or anchoring it to a solid support for easier recovery and recycling.

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthesis Routes for Dioxolane-Amines

The chemical industry's growing emphasis on sustainability is steering research towards greener synthetic routes for dioxolane-amines. chemistryjournals.net Traditional methods often rely on hazardous reagents and volatile organic solvents, contributing to environmental pollution. chemistryjournals.net Future research is focused on aligning the synthesis of these compounds with the principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of safer chemicals and processes. chemistryjournals.net

Key areas of investigation include:

Use of Greener Solvents: A significant push is being made to replace conventional solvents with more environmentally friendly alternatives like water, ionic liquids, or biobased solvents. chemistryjournals.netrsc.org Research into using 1,3-dioxolane (B20135) derivatives themselves as biobased reaction media could offer a novel, circular approach to synthesis. rsc.org

Catalytic Innovations: The development of novel catalysts is central to green synthesis. This includes heterogeneous catalysts that can be easily recovered and reused, and catalysts based on earth-abundant metals to replace precious metal catalysts. sciencedaily.com For instance, gold-based catalysts have shown promise in the clean and quick preparation of amines. sciencedaily.com

Energy Efficiency: Methodologies like microwave-assisted synthesis are being explored to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

Renewable Feedstocks: A long-term goal is to develop synthetic pathways that start from renewable resources. This could involve engineering microorganisms to produce key precursors to dioxolane-amines, thereby reducing reliance on petrochemical feedstocks. chemistryjournals.netrsc.org

| Green Chemistry Principle | Application in Dioxolane-Amine Synthesis | Potential Impact |

| Waste Prevention | Developing high-yield, high-selectivity reactions; using catalytic methods. | Reduced environmental footprint and lower production costs. |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, ionic liquids, or bio-derived solvents like γ-valerolactone (GVL) or 5-methyl-1,3-dioxolane-4-one. rsc.orgrsc.org | Improved process safety and reduced pollution. |

| Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to minimize energy consumption. chemistryjournals.net | Lowered carbon footprint and operational costs. |

| Use of Renewable Feedstocks | Synthesizing precursors from bio-based sources such as lactic acid or carbohydrates. researchgate.net | Reduced dependence on fossil fuels and enhanced sustainability. |

Chemoenzymatic Approaches for Enantiopure Compound Synthesis

The demand for enantiomerically pure chiral amines in the pharmaceutical industry is a major driver for innovation in asymmetric synthesis. nih.govnih.gov Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, are emerging as a powerful tool for producing enantiopure compounds like the chiral analogues of (4-(1,3-Dioxolan-2-YL)phenyl)methanamine.

Biocatalysts such as transaminases, amine dehydrogenases, and imine reductases are at the forefront of this research. nih.govmdpi.com These enzymes can catalyze the asymmetric synthesis of chiral amines with high efficiency and stereoselectivity under mild, environmentally friendly conditions. nih.gov

Future research in this area will likely focus on:

Enzyme Engineering: Techniques like directed evolution and computational redesign are being used to tailor enzymes for specific substrates, improving their activity, stability, and selectivity for complex molecules containing the dioxolane moiety. nih.gov

Broadening Substrate Scope: A key challenge is expanding the substrate scope of wild-type enzymes, which is often limited. researchgate.netsemanticscholar.org Protein engineering aims to create biocatalysts that can efficiently process bulky prochiral ketones, such as a dioxolane-substituted acetophenone, to yield the desired chiral amine.

Process Optimization: Overcoming challenges like unfavorable reaction equilibria and product inhibition is crucial for industrial-scale synthesis. researchgate.net Strategies include using "smart" amine donors that shift the equilibrium towards the product or employing immobilized enzymes in continuous flow reactors. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Synthetic Route Design

These computational tools offer several advantages:

Accelerated Route Discovery: AI algorithms can identify potential synthetic routes in minutes or hours, a task that could take chemists weeks or months. chemcopilot.com

Novel Pathway Identification: By learning from millions of published reactions, ML models can suggest non-intuitive disconnections and innovative strategies that a human chemist might overlook. pharmafeatures.com

Optimization of Reaction Conditions: Beyond just identifying reactants, AI can help predict optimal reaction conditions (e.g., catalyst, solvent, temperature), increasing the likelihood of a successful synthesis.

Integration with Automation: When coupled with automated synthesis platforms, AI can enable a closed-loop "design-make-test-analyze" cycle, dramatically accelerating the discovery of new molecules and the optimization of their synthetic routes. nih.gov

| AI/ML Application | Description | Relevance to Dioxolane-Amine Synthesis |

| Retrosynthesis Prediction | AI algorithms analyze a target molecule and propose a step-by-step deconstruction into available starting materials. rsc.orgresearchgate.net | Rapidly generates multiple potential synthetic routes, including novel and non-obvious ones. |

| Forward Reaction Prediction | Predicts the likely products and yields of a given set of reactants and conditions. | Helps validate proposed synthetic steps and avoid unproductive experimental pathways. nih.gov |

| Reaction Condition Optimization | ML models suggest optimal solvents, catalysts, and temperatures based on learned patterns from reaction data. | Increases reaction yields and reduces the time spent on empirical optimization. |

| Knowledge Integration | Modern CASP tools can incorporate specific chemical knowledge and constraints as adjustable parameters to guide the search for practical routes. researchgate.netchemrxiv.org | Allows chemists to tailor the synthetic plan based on available starting materials, cost, or safety considerations. |

Exploration of Novel Dioxolane Substituent Effects on Reactivity

The 1,3-dioxolane group is often employed as a protecting group for aldehydes and ketones due to its stability under various conditions. wikipedia.org However, its influence as a permanent substituent on the electronic and steric properties of the phenyl ring in this compound is an area ripe for deeper investigation. Understanding these substituent effects is crucial for predicting and controlling the reactivity of the molecule and its derivatives in subsequent transformations.

Future research will likely involve a combination of computational and experimental studies to:

Quantify Electronic Effects: Determine the Hammett parameter of the 2-(phenyl)-1,3-dioxolane group to classify it as either electron-donating or electron-withdrawing. This will help predict its influence on electrophilic aromatic substitution reactions or the basicity of the benzylamine (B48309) nitrogen.

Analyze Steric Hindrance: The dioxolane group possesses significant steric bulk, which can influence the regioselectivity of reactions on the aromatic ring or at the benzylic position. nih.govresearchgate.net

Investigate Stereoelectronic Effects: Explore interactions between the orbitals of the dioxolane ring and the adjacent pi-system of the benzene (B151609) ring. acs.org These effects, such as hyperconjugation, can subtly alter bond lengths, angles, and reactivity in ways not predicted by simple steric or electronic arguments.

Modulate Reactivity: By substituting the dioxolane ring itself (e.g., at the 4 and 5 positions), it may be possible to fine-tune the electronic and steric properties of the entire substituent, thereby creating a new class of functional groups with tunable reactivity. acs.org

High-Throughput Methodologies for Library Synthesis and Screening